Ralaniten - 1203490-23-6

Ralaniten

Catalog Number: EVT-279720
CAS Number: 1203490-23-6
Molecular Formula: C21H27ClO5
Molecular Weight: 394.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ralaniten, more commonly known as ralaniten, is a small molecule inhibitor that specifically targets the androgen receptor (AR) [, , , , , , , , , , , , , , , , , , , , , ]. Ralaniten belongs to a class of compounds referred to as "Anitens" which act as antagonists to the N-terminal domain (NTD) of the AR [, , , ]. This is in contrast to currently approved hormone therapies for prostate cancer which target the C-terminal ligand-binding domain (LBD) of the AR [, ].

Future Directions
  • Clinical Development of Next-Generation Anitens: While the first-generation AR NTD inhibitor EPI-506 showed limited clinical efficacy due to low potency and short half-life, efforts are underway to develop next-generation Anitens with improved pharmacological properties [, , , , , ]. Clinical trials are ongoing with EPI-7386, a more potent and stable analog of ralaniten [].
  • Investigating the Role of the AR NTD in Other Cancers: AR is expressed in other cancers besides prostate cancer, including breast cancer []. Further research is needed to explore the therapeutic potential of targeting the AR NTD with ralaniten or its analogs in these cancers.

EPI-506

Compound Description: EPI-506 is the triacetate prodrug of ralaniten. It was developed to improve the pharmacokinetic properties of ralaniten and reduce the required pill burden. []

EPI-045

Compound Description: EPI-045 is an analog of ralaniten designed to resist glucuronidation, a metabolic process that can decrease drug potency. []

Relevance: EPI-045 is structurally similar to ralaniten but incorporates modifications to mitigate metabolic liabilities. It has shown superior potency compared to ralaniten in models with upregulated UGT2B enzymes, which are involved in glucuronidation. []

EPI-7386

Compound Description: EPI-7386 is a second-generation analog of ralaniten designed to improve potency and metabolic stability. It is being investigated in clinical trials for prostate cancer. [, , ]

EPI-7170

Compound Description: EPI-7170 is a next-generation analog of ralaniten that demonstrates significantly improved potency compared to the first-generation compound. [, , , , ]

EPI-7245

Compound Description: EPI-7245 is another next-generation analog of ralaniten that has been developed to improve potency, metabolic stability, and pharmaceutical properties. [, ]

Relevance: EPI-7245 is structurally similar to ralaniten and acts as an AR-NTD inhibitor. It displays enhanced potency, metabolic stability, and overall pharmaceutical properties compared to ralaniten. [, ]

EPI-7324

Compound Description: EPI-7324 is a next-generation aniten compound with notable potency, comparable to enzalutamide and bicalutamide. []

Relevance: EPI-7324 is a structurally related analog of ralaniten with a similar mechanism of action, inhibiting the AR-NTD. It demonstrates significantly improved potency compared to ralaniten, placing it in a similar potency range to established antiandrogens like enzalutamide and bicalutamide. []

Enzalutamide

Compound Description: Enzalutamide is a second-generation nonsteroidal antiandrogen that targets the ligand-binding domain (LBD) of the androgen receptor. It is a clinically approved treatment for metastatic castration-resistant prostate cancer (mCRPC). [, , , , , , , , , ]

Relevance: While structurally distinct from ralaniten, enzalutamide is relevant because it represents an existing standard of care for CRPC. Research has focused on combining enzalutamide with AR-NTD inhibitors, including ralaniten and its analogs, to overcome resistance mechanisms and enhance therapeutic efficacy. [, , , , , , , , , ]

Bicalutamide

Compound Description: Bicalutamide is a first-generation nonsteroidal antiandrogen that targets the androgen receptor LBD. Like enzalutamide, it is used in the treatment of prostate cancer. [, ]

Relevance: Although structurally different from ralaniten, bicalutamide serves as a point of comparison in terms of potency and efficacy. The emergence of resistance to first-generation antiandrogens like bicalutamide underscores the need for novel approaches like those targeting the AR-NTD, such as ralaniten and its analogs. [, ]

Abiraterone

Compound Description: Abiraterone is a drug that inhibits androgen biosynthesis by targeting CYP17A1, an enzyme involved in androgen production. It is used in combination with prednisone to treat mCRPC. [, ]

Relevance: Abiraterone is relevant because it represents another established treatment option for mCRPC. Although it targets a different aspect of the androgen signaling pathway compared to ralaniten, understanding its use and limitations is important in the context of developing novel therapies. [, ]

Sintokamide A (SINT1)

Compound Description: SINT1 is a natural compound identified as an antagonist of the AR. It specifically binds to the activation function-1 (AF-1) region within the AR-NTD. []

Relevance: SINT1's unique binding to AR AF-1 makes it relevant to ralaniten research. Although structurally distinct, both compounds target the AR-NTD, and understanding their similarities and differences in binding and subsequent effects on AR activity can aid in developing more effective AR-targeted therapies. []

Overview

(R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol, also known as Ralaniten or EPI-002, is a first-in-class antiandrogen compound. It is primarily being researched for its potential therapeutic applications in treating castration-resistant prostate cancer. This compound exhibits unique properties that allow it to interact with the androgen receptor, making it a significant focus in both chemical and biological research.

Source

This compound is derived from bisphenol A derivatives through a series of synthetic routes. It has been studied extensively in various scientific contexts, including medicinal chemistry and pharmacology, due to its potential impact on androgen receptor signaling pathways.

Classification

Ralaniten is classified as an antiandrogen, specifically targeting the N-terminal domain of the androgen receptor. Its unique structure allows it to modulate the activity of androgens, which are hormones that can promote the growth of prostate cancer cells.

Synthesis Analysis

Methods

The synthesis of Ralaniten involves several key steps:

  1. Starting Materials: The synthesis begins with bisphenol A derivatives.
  2. Formation of Chlorohydrin Intermediate: The process includes converting bisphenol A into a chlorohydrin intermediate using hydrochloric acid and other reagents.
  3. Reaction Conditions: The reaction typically occurs in a solvent such as 1-methoxy-2-propanol at elevated temperatures (100-105°C) for several hours. For example, one method involves using 1 g of crude bis(α-dihydroxy) derivative with specific quantities of catalysts and solvents under controlled conditions to achieve high conversion rates (>95%) into the desired product .

Technical Details

The synthetic route has been optimized for yield and purity, incorporating advanced purification techniques such as chromatography to ensure the final product meets the necessary specifications for clinical use.

Molecular Structure Analysis

Structure

The molecular formula for Ralaniten is C21H27ClO5C_{21}H_{27}ClO_5. Its structural representation includes multiple functional groups that contribute to its biological activity:

  • Chlorine Atom: Present in the structure, which enhances its interaction with biological targets.
  • Hydroxyl Groups: Contributing to its solubility and reactivity.
  • Phenolic Components: These aromatic rings play a crucial role in binding interactions with the androgen receptor.
Chemical Reactions Analysis

Reactions

Ralaniten undergoes various chemical reactions that are essential for its function as an antiandrogen. Key reactions include:

  1. Binding to Androgen Receptor: Ralaniten covalently binds to the N-terminal domain of the androgen receptor, inhibiting its activity.
  2. Conversion Reactions: The synthesis involves converting bisphenol A derivatives into chlorohydrin intermediates which are crucial for producing Ralaniten.

Technical Details

The efficiency of these reactions is critical for developing Ralaniten as a therapeutic agent. Reaction conditions are meticulously controlled to maximize yield and minimize byproducts.

Mechanism of Action

Process

Ralaniten functions by blocking androgen receptor signaling pathways. Its mechanism involves:

  1. Inhibition of Androgen Signaling: By binding to the N-terminal domain of the androgen receptor, Ralaniten prevents androgens from activating genes that promote prostate cancer cell proliferation.
  2. Impact on Gene Expression: The compound alters androgen-regulated gene expression patterns in prostate cancer cells, leading to reduced tumor growth.

Data

Clinical trials have indicated that Ralaniten can decrease prostatic specific antigen levels by 4–29% at higher doses (≥1,280 mg), demonstrating its potential efficacy in managing prostate cancer.

Physical and Chemical Properties Analysis

Physical Properties

Ralaniten exhibits characteristics typical of small organic molecules:

  • Molecular Weight: Approximately 404.89 g/mol.
  • Solubility: Soluble in organic solvents due to its phenolic structure.

Chemical Properties

Ralaniten's chemical stability under physiological conditions makes it suitable for therapeutic applications. Its reactivity profile allows it to effectively engage with biological targets while minimizing off-target effects.

Applications

Scientific Uses

Ralaniten is primarily used in research related to:

  1. Prostate Cancer Treatment: Investigating its role as a therapeutic agent against castration-resistant prostate cancer.
  2. Drug Development: Serving as a model compound for designing more selective androgen receptor inhibitors.
  3. Biochemical Studies: Exploring interactions between small molecules and intrinsically disordered proteins .

Properties

CAS Number

1203490-23-6

Product Name

(R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol

IUPAC Name

(2R)-3-[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propane-1,2-diol

Molecular Formula

C21H27ClO5

Molecular Weight

394.9 g/mol

InChI

InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3/t17-,18-/m1/s1

InChI Key

HDTYUHNZRYZEEB-QZTJIDSGSA-N

SMILES

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O

Solubility

Soluble in DMSO

Synonyms

Ralaniten

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)OC[C@@H](CO)O)C2=CC=C(C=C2)OC[C@@H](CCl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.